N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
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Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition
Sulfonamide derivatives have been studied for their potential as enzyme inhibitors, particularly against carbonic anhydrases, which are relevant for therapeutic applications. A study described the synthesis of a novel class of [1,4]oxazepine-based primary sulfonamides that showed strong inhibition of human carbonic anhydrases, highlighting the dual role of the primary sulfonamide functionality in enabling ring construction and acting as an enzyme prosthetic group (Sapegin et al., 2018).
Photodynamic Therapy
Another area of application is in photodynamic therapy for cancer treatment. Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups showed significant potential due to their good fluorescence properties and high singlet oxygen quantum yield, making them viable as Type II photosensitizers (Pişkin et al., 2020).
Antimicrobial and Antifungal Activities
Sulfonamide compounds have been synthesized with potential antimicrobial and antifungal activities. For example, a series of novel compounds were created and showed good antifungal activity, illustrating the potential of sulfonamide derivatives in developing new antimicrobial agents (Khodairy et al., 2016).
Anticancer Activity
Research into quinazolin-4-yl-aminobenzenesulfonamide derivatives revealed their potential in vitro anticancer activity against breast cancer cell lines. These findings suggest the role of sulfonamide derivatives in cancer research, particularly in designing compounds with specific biological activities (Kumar et al., 2018).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-12-13(2)15(4)20(16(5)14(12)3)29(26,27)24-17-8-9-19-18(10-17)23-21(25)22(6,7)11-28-19/h8-10,24H,11H2,1-7H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHGBNWZAVTVMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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